

Introduction: The Quinazoline Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroquinazolin-8-ol

Cat. No.: B2408157

[Get Quote](#)

Quinazoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their diverse therapeutic applications and presence in over 200 naturally occurring alkaloids.^[1] The fusion of a benzene ring with a pyrimidine ring creates a privileged scaffold that exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.^{[1][2]} **2-Chloroquinazolin-8-ol** (CAS: 953039-10-6; Molecular Formula: C₈H₅CIN₂O) is a specific derivative that holds potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.^[3]

This technical guide provides a predictive but comprehensive overview of the key spectroscopic data points required for the unambiguous identification and characterization of **2-Chloroquinazolin-8-ol**. As a Senior Application Scientist, the following sections are structured not merely to present data, but to explain the underlying principles and experimental considerations necessary for researchers in medicinal chemistry and drug development. We will delve into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures, providing both predicted data and the robust experimental protocols required to obtain them.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of **2-Chloroquinazolin-8-ol**, with standardized atom numbering for NMR assignments, is presented below. This numbering will be used consistently throughout this guide.

Caption: Structure of **2-Chloroquinazolin-8-ol** with IUPAC numbering.

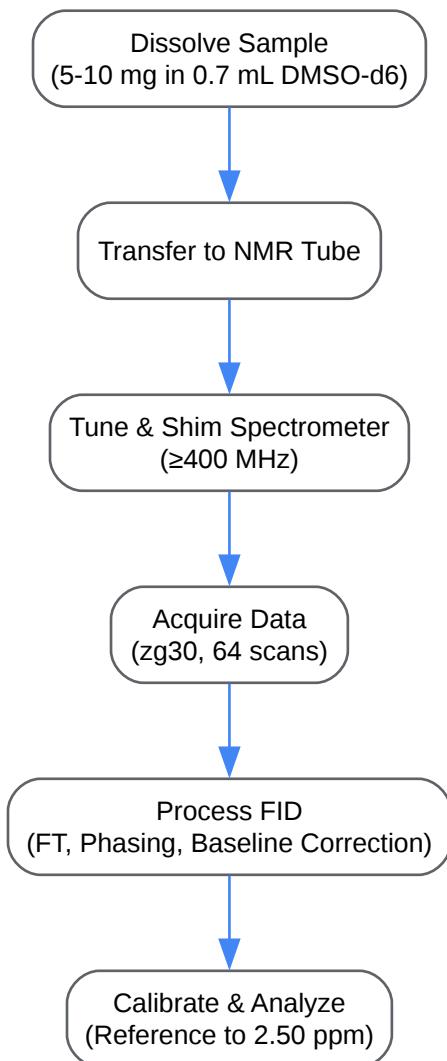
¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is the first line of analysis for structural elucidation. The predicted spectrum for **2-Chloroquinazolin-8-ol** in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom, alongside the electron-donating hydroxyl group, creates a unique electronic environment for each proton.

Predicted ¹H NMR Data

The expected chemical shifts (δ) and coupling patterns are summarized below. These predictions are based on established principles and data from analogous quinazoline structures.[4]

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-4	~8.5 - 8.7	Singlet (s)	N/A	Located on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, leading to a significant downfield shift.
H-5	~7.6 - 7.8	Doublet of doublets (dd)	$J \approx 8.0, 1.5$	Ortho-coupled to H-6 and meta-coupled to H-7. Deshielded by the adjacent pyrimidine ring.
H-6	~7.3 - 7.5	Triplet (t)	$J \approx 8.0$	Ortho-coupled to both H-5 and H-7, resulting in a triplet pattern.
H-7	~7.1 - 7.3	Doublet of doublets (dd)	$J \approx 8.0, 1.5$	Ortho-coupled to H-6 and meta-coupled to H-5. Shielded relative to H-5 due to the influence of the -OH group at C-8.


8-OH	~10.0 - 11.0	Broad Singlet (br s)	N/A	Phenolic proton, chemical shift is concentration-dependent and the signal is often broad due to exchange.
------	--------------	----------------------	-----	---

Protocol for ^1H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve 5-10 mg of **2-Chloroquinazolin-8-ol** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl proton.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.^[4]
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker systems).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.
 - Number of Scans: 16-64 scans, depending on sample concentration.
- Data Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
 - Phase and baseline correct the spectrum.
 - Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

- Integrate all signals and analyze multiplicities and coupling constants.

[Click to download full resolution via product page](#)

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides critical information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted δ (ppm)	Rationale
C-2	~158 - 162	Attached to a halogen (Cl) and two nitrogen atoms, resulting in a strong downfield shift.
C-4	~150 - 154	Iminic carbon adjacent to N-3, highly deshielded.
C-8a	~148 - 150	Quaternary carbon at the ring junction, bonded to N-1 and C-8.
C-8	~145 - 148	Aromatic carbon bonded to the electron-donating -OH group.
C-4a	~140 - 144	Quaternary carbon at the ring junction.
C-6	~128 - 132	Aromatic CH carbon.
C-5	~122 - 126	Aromatic CH carbon.
C-7	~115 - 120	Aromatic CH carbon, shielded by the adjacent -OH group.

Protocol for ^{13}C NMR Data Acquisition

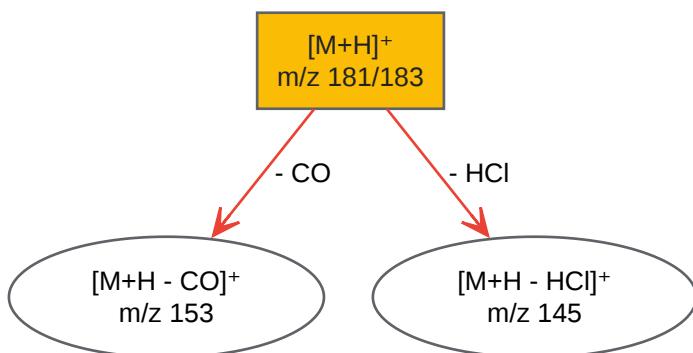
- Sample and Instrument: Use the same sample and spectrometer as for ^1H NMR.
- Acquisition Parameters:
 - Pulse Program: Standard ^{13}C acquisition with proton decoupling (e.g., 'zgpg30').
 - Spectral Width: 0-180 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.

- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum.
 - Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.
- DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to confirm carbon types (CH₃/CH signals positive, CH₂ negative in DEPT-135; only CH signals appear in DEPT-90).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which further validates the structure.

Predicted Mass Spectrometry Data (ESI+)


For a molecule like **2-Chloroquinazolin-8-ol**, Electrospray Ionization in positive mode (ESI+) is a suitable technique.

m/z Value	Assignment	Rationale
181.02	$[M+H]^+$	Protonated molecular ion for the ^{35}Cl isotope. This should be the base peak.
183.02	$[M+H+2]^+$	Protonated molecular ion for the ^{37}Cl isotope. The intensity should be approximately one-third of the m/z 181 peak, a characteristic signature for a monochlorinated compound.
153.03	$[M+H - \text{CO}]^+$	Loss of a neutral carbon monoxide molecule from the quinazolinone-like structure.
145.03	$[M+H - \text{HCl}]^+$	Loss of hydrogen chloride, a common fragmentation pathway for chlorinated heterocycles.

Protocol for Mass Spectrometry Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement.^[5]
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- ESI Source Parameters:
 - Ionization Mode: Positive.
 - Capillary Voltage: 3.5-4.5 kV.

- Source Temperature: 100-150 °C.
- Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. The high-resolution capability will allow for the determination of the elemental composition.[5]

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Chloroquinazolin-8-ol**.

Conclusion

The structural elucidation of **2-Chloroquinazolin-8-ol** relies on a synergistic application of NMR and MS techniques. This guide provides a robust, predictive framework for its spectroscopic profile. The ¹H NMR spectrum is expected to show four distinct aromatic signals and a phenolic proton. The ¹³C NMR will reveal eight unique carbon environments. Finally, high-resolution mass spectrometry will confirm the molecular formula C₈H₅ClN₂O through the characteristic isotopic pattern of the protonated molecular ion at m/z 181/183. These predicted data and protocols offer a comprehensive roadmap for any researcher or scientist working with this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. 2-Chloro-quinazolin-8-ol, CasNo.953039-10-6 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Quinazoline Scaffold in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2408157#spectroscopic-data-nmr-ms-of-2-chloroquinazolin-8-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com